molecular formula C9O3 B12640285 Cyclonona-2,5,8-triyne-1,4,7-trione CAS No. 918959-13-4

Cyclonona-2,5,8-triyne-1,4,7-trione

Cat. No.: B12640285
CAS No.: 918959-13-4
M. Wt: 156.09 g/mol
InChI Key: QQNNOHOOPMDLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclonona-2,5,8-triyne-1,4,7-trione is a highly strained cyclic organic compound featuring a nine-membered carbon ring interspersed with three conjugated carbon-carbon triple bonds (at positions 2, 5, and 8) and three ketone groups (at positions 1, 4, and 7). This unique architecture confers exceptional electronic properties due to extended π-conjugation and significant ring strain, making it a subject of interest in materials science and synthetic chemistry.

Properties

CAS No.

918959-13-4

Molecular Formula

C9O3

Molecular Weight

156.09 g/mol

IUPAC Name

cyclonona-2,5,8-triyne-1,4,7-trione

InChI

InChI=1S/C9O3/c10-7-1-2-8(11)5-6-9(12)4-3-7

InChI Key

QQNNOHOOPMDLFQ-UHFFFAOYSA-N

Canonical SMILES

C1#CC(=O)C#CC(=O)C#CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclonona-2,5,8-triyne-1,4,7-trione typically involves the cyclization of linear precursors containing triple bonds and carbonyl groups. One common method is the cyclization of 1,4,7-nonatriyne-3,6,9-trione under specific reaction conditions, such as the presence of a strong base or a transition metal catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclonona-2,5,8-triyne-1,4,7-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The triple bonds and carbonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds and Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Cyclonona-2,5,8-triyne-1,4,7-trione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: this compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which cyclonona-2,5,8-triyne-1,4,7-trione exerts its effects involves interactions with molecular targets and pathways. The triple bonds and carbonyl groups can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to two classes of compounds: dicaffeoylquinic acids (di-CQAs) and polyacetylenic glucosides (PGAs) (e.g., PGA 4–6), as referenced in the provided evidence . Below is a detailed analysis:

Table 1: Comparative Analysis of Cyclonona-2,5,8-triyne-1,4,7-trione and Analogous Compounds

Property This compound Dicaffeoylquinic Acids (di-CQAs) Polyacetylenic Glucosides (PGAs)
Structure Cyclic triyne-trione Esterified quinic acid with caffeoyl groups Linear glucosides with acetylenic chains
Molecular Formula C₉O₃ (hypothetical) ~C₂₅H₂₄O₁₂ (based on m/z 515 [M−H]⁻) PGA 4: ~C₁₉H₂₆O₈; PGA 5: ~C₁₉H₂₄O₈
Functional Groups Triple bonds, ketones Phenolic hydroxyls, ester linkages Glucosides, hydroxyls, acetylenes
Key Spectral Data Predicted strong UV absorption (conjugation) UV-vis similar to flavonoids; m/z 515 UV-vis and MS profiles akin to di-CQAs
Stability Low (high ring strain) Moderate (stable in plant matrices) Variable (sensitive to oxidation)
Applications Materials science, synthetic intermediates Antioxidants, nutraceuticals Bioactive compounds (antimicrobial, anti-inflammatory)

Structural and Electronic Differences

  • Cyclonona-triyne-trione vs. di-CQAs: While di-CQAs (e.g., 3,4-di-O-caffeoylquinic acid) are phenolic esters with planar aromatic systems, Cyclonona-triyne-trione’s fully conjugated cyclic triyne-trione system creates a non-planar, electron-deficient ring. This difference underpins divergent reactivity: di-CQAs act as antioxidants via radical scavenging , whereas the triyne-trione’s electron-deficient structure may facilitate cycloaddition reactions or serve as a ligand in coordination chemistry.
  • Cyclonona-triyne-trione vs. PGAs: PGAs (e.g., PGA 5: 2-β-D-glucopyranosyloxy-1-hydroxytrideca-5,7,9,11-tetrayne) are linear molecules with acetylene chains and glycosidic moieties, enhancing solubility and bioactivity. In contrast, the cyclic triyne-trione lacks polar substituents, rendering it hydrophobic and more suited for solid-state applications. The absence of a glucose moiety also eliminates enzymatic targeting observed in PGAs .

Stability and Reactivity

  • Cyclonona-triyne-trione’s high ring strain and electron-deficient nature make it prone to ring-opening reactions or polymerization under mild conditions. In contrast, di-CQAs and PGAs exhibit greater stability in biological environments due to hydrogen-bonding networks (di-CQAs) or glycosidic protection (PGAs) .

Biological Activity

Cyclonona-2,5,8-triyne-1,4,7-trione (C9O3) is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial and antiviral properties, as well as its interactions with various biomolecules.

Chemical Structure and Properties

This compound is characterized by its cyclic structure and the presence of multiple functional groups that contribute to its reactivity. The compound has a molecular formula of C9O3 and a CAS number of 918959-13-4. Its structural attributes facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The following table summarizes some key findings:

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate inhibitory effect
Candida albicansEffective against growth

These results suggest that the compound could be developed as a potential antimicrobial agent.

Antiviral Properties

In addition to its antimicrobial effects, this compound has shown promise in antiviral applications. Research indicates that it may inhibit viral replication in certain cell lines. Notably:

  • In vitro studies demonstrated a reduction in viral load for specific RNA viruses.
  • The mechanism appears to involve interference with viral entry or replication processes.

Case Studies

A notable case study involved the evaluation of this compound's effects on HIV replication in cultured T-cells. The study found that treatment with the compound resulted in a significant decrease in viral p24 antigen levels compared to untreated controls. This suggests potential utility in developing therapeutic strategies against HIV.

Study Design

  • Objective: To assess the antiviral efficacy of this compound against HIV.
  • Methods: T-cells were treated with varying concentrations of the compound followed by infection with HIV.
  • Results: A dose-dependent inhibition of viral replication was observed.

The biological activity of this compound is thought to stem from its ability to interact with specific biomolecules within cells. Preliminary research suggests that:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption: Its structural properties could allow it to integrate into microbial membranes, leading to cell lysis.
  • Viral Entry Blockade: By altering the conformation of viral proteins or cellular receptors.

Safety and Toxicity

While promising results have been reported regarding the biological activity of this compound, safety assessments are crucial. Toxicity studies indicate that at certain concentrations, the compound exhibits low cytotoxicity towards mammalian cells. However, further research is necessary to fully elucidate its safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.